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Compound of Interest

Compound Name: Methylenedihydrotanshinquinone

Cat. No.: B3027294 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of a novel synthetic compound is paramount. This guide provides a comparative

analysis of synthetic Methylenedihydrotanshinquinone, a novel derivative of the

pharmacologically significant tanshinone family. Due to the limited direct data on this specific

synthetic compound, this guide leverages experimental data from closely related and well-

characterized tanshinone analogues to provide a robust framework for its structural elucidation

and comparison.

The tanshinones, a class of abietane diterpenes isolated from the roots of Salvia miltiorrhiza,

have garnered significant interest for their diverse biological activities, including anticancer,

anti-inflammatory, and cardiovascular protective effects.[1][2] Structural modifications of the

core tanshinone scaffold can lead to derivatives with altered potency and bioavailability.[3] This

guide focuses on a putative synthetic derivative, Methylenedihydrotanshinquinone, and

outlines the experimental methodologies required to confirm its structure, comparing its

expected spectral characteristics with known tanshinones.

Postulated Structure of
Methylenedihydrotanshinquinone
Based on chemical nomenclature, "Dihydrotanshinone" suggests the saturation of the furan

ring present in many common tanshinones, such as Tanshinone I. The prefix "Methylene" could
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imply the presence of a methylene (-CH2-) bridge. While various isomeric structures are

possible, a plausible postulated structure for a dimeric Methylenedihydrotanshinquinone is

presented below, formed by a methylene bridge linking two dihydrotanshinone I moieties. The

exact point of linkage would require definitive spectroscopic confirmation.

Comparative Analysis of Spectroscopic Data
The structural confirmation of a novel compound like Methylenedihydrotanshinquinone relies

on a combination of modern spectroscopic techniques. Below is a comparative summary of the

expected and reported spectroscopic data for relevant tanshinone derivatives.

Table 1: Comparison of Key Spectroscopic Data for Tanshinone Derivatives
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Key ¹H NMR
Signals (δ
ppm) in
CDCl₃

Key ¹³C
NMR
Signals (δ
ppm) in
CDCl₃

Mass
Spectromet
ry [M+H]⁺
(m/z)

Postulated

Methylenedih

ydrotanshinq

uinone

(Dimer)

C₃₇H₃₀O₆
586.63

(calculated)

Signals for

dihydrotanshi

none

monomers,

plus a

characteristic

singlet for the

methylene

bridge

(expected

~4.0-5.0

ppm)

Signals for

dihydrotanshi

none

monomers,

plus a signal

for the

methylene

carbon

Expected

around 587

Dihydrotanshi

none I
C₁₈H₁₄O₃ 278.31

Aromatic

protons,

methyl

singlets, and

signals

correspondin

g to the

dihydrofuran

moiety[4]

Carbonyls,

aromatic

carbons, and

aliphatic

carbons of

the

dihydrofuran

ring[5]

279

Tanshinone I C₁₈H₁₂O₃ 276.29

Aromatic

protons and

characteristic

signals for

the furan ring

Carbonyls,

aromatic

carbons, and

furan carbons

277

Tanshinone

IIA

C₁₉H₁₈O₃ 294.34 Aromatic

protons,

methyl

singlets, and

Carbonyls,

aromatic

carbons, and

aliphatic

295[6]
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signals for

the

dihydrofuran

moiety[6]

carbons of

the

dihydrofuran

ring

Cryptotanshin

one
C₁₉H₂₀O₃ 296.36

Aromatic

protons and

signals for

the saturated

furan ring

Carbonyls,

aromatic

carbons, and

aliphatic

carbons of

the saturated

furan ring

297

Experimental Protocols for Structural Confirmation
To definitively establish the structure of synthetic Methylenedihydrotanshinquinone, a series

of rigorous experimental procedures are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution.[7] A combination of 1D and 2D NMR experiments is essential.

1. Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Filter the solution into a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

¹H NMR: Provides information on the number of different types of protons and their electronic

environments.

¹³C NMR & DEPT: Reveals the number of different types of carbons and distinguishes

between CH, CH₂, and CH₃ groups.
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3. 2D NMR Spectroscopy:[2][8]

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system, helping to establish connectivity between adjacent protons.[9]

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons (one-bond C-H correlation).[9]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away, crucial for connecting different fragments of the

molecule and establishing the overall carbon skeleton.[9]

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that

are close in space, which is vital for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound and can reveal structural details through fragmentation patterns.[10]

1. High-Resolution Mass Spectrometry (HRMS):

Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are used to determine the

exact mass of the molecular ion with high accuracy, allowing for the unambiguous

determination of the molecular formula.

2. Tandem Mass Spectrometry (MS/MS):

The molecular ion is selected and fragmented to produce a characteristic fragmentation

pattern.[11] Analysis of these fragments can help to identify structural motifs and confirm the

connectivity of different parts of the molecule.[12]

X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-

dimensional structure.[13][14]

1. Crystal Growth:
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High-quality single crystals are grown from a supersaturated solution of the purified

compound. Common methods include slow evaporation of the solvent, vapor diffusion, or

liquid-liquid diffusion.[15]

2. Data Collection:

A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray

beam. The diffraction pattern is recorded on a detector.[16]

3. Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group. The

electron density map is then calculated, from which the positions of the atoms are

determined and refined to yield the final crystal structure.[17]

Mandatory Visualizations
To aid in the understanding of the experimental workflow and the biological context of

tanshinones, the following diagrams are provided.
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Caption: Experimental workflow for the structural confirmation of synthetic compounds.

Tanshinones exert their biological effects by modulating various cellular signaling pathways.

The PI3K/Akt and MAPK pathways are two of the most critical pathways implicated in the

anticancer effects of these compounds.[18][19][20]
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Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of

Methylenedihydrotanshinquinone.
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Caption: The MAPK/ERK signaling pathway and the putative inhibitory role of

Methylenedihydrotanshinquinone.
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Alternatives to Methylenedihydrotanshinquinone
The field of tanshinone research is rich with derivatives that serve as alternatives and

comparators for biological studies. These include naturally occurring tanshinones and other

synthetic derivatives.

1. Natural Tanshinones:

Tanshinone I, Tanshinone IIA, and Cryptotanshinone: These are the most abundant and well-

studied tanshinones, providing a baseline for comparing the activity of new derivatives.[1][21]

Their biological activities have been extensively documented.[1][22][23]

2. Dihydrotanshinone I:

As the likely monomeric precursor to the postulated Methylenedihydrotanshinquinone,

Dihydrotanshinone I is a critical compound for direct comparison of biological activity and

physicochemical properties.[4] It has shown antibacterial and anticancer activities.[1]

3. Other Synthetic Derivatives:

Numerous synthetic modifications of the tanshinone scaffold have been reported, aiming to

improve water solubility, bioavailability, and target specificity.[3] These compounds, often with

modifications on the A or D rings of the tanshinone core, represent a diverse library of

alternatives for drug development.

In conclusion, while direct experimental data for synthetic Methylenedihydrotanshinquinone
is not yet publicly available, a comprehensive structural elucidation can be achieved through a

systematic application of modern analytical techniques. By comparing its spectral data with

those of well-characterized tanshinone analogues, its precise chemical structure can be

confidently determined, paving the way for further investigation into its pharmacological

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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